molecular formula C16H22INO3 B13065301 tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate

Cat. No.: B13065301
M. Wt: 403.25 g/mol
InChI Key: FKXWHHLRSKVGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate (CAS 1695670-74-6) is a high-purity pyrrolidine-based chemical building block of molecular formula C16H22INO3 and molecular weight 403.26 . This compound is characterized by a pyrrolidine ring that is functionalized with an iodine atom and a benzyloxy group, and protected by a tert-butoxycarbonyl (Boc) group, making it a versatile intermediate in organic synthesis and drug discovery . The iodine substituent serves as an excellent leaving group, enabling pivotal cross-coupling reactions (such as Mizoroki-Heck or Suzuki reactions) for the introduction of complex carbon chains or aromatic systems . Concurrently, the benzyloxy group can act as a protected alcohol, which can be selectively deprotected to reveal a hydroxyl functionality for further derivatization . The Boc group is a cornerstone of modern synthetic chemistry, providing robust protection for the pyrrolidine nitrogen under basic and nucleophilic conditions, and can be readily removed under mild acidic conditions to generate the secondary amine . This multi-functional profile makes it an invaluable scaffold for constructing diverse molecular libraries, particularly in the synthesis of more complex nitrogen-containing heterocycles and potential Active Pharmaceutical Ingredients (APIs) . Its utility is demonstrated in patented routes for synthesizing key intermediates like tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated area, wearing suitable protective equipment, and store it in a cool, dry, and well-ventilated place .

Properties

Molecular Formula

C16H22INO3

Molecular Weight

403.25 g/mol

IUPAC Name

tert-butyl 3-iodo-4-phenylmethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-9-13(17)14(10-18)20-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI Key

FKXWHHLRSKVGFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)I)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Iodination at the 4-Position

Selective iodination is challenging due to the need for regio- and stereoselectivity. The 4-position iodination is often achieved by halogenation of a suitable precursor, such as a 4-bromo or 4-hydroxy derivative, using iodine sources or electrophilic iodinating agents.

Typical Iodination Methods:

Method Reagents Notes
Halogen exchange 4-Bromo precursor + NaI or KI Halogen exchange to replace bromine with iodine
Electrophilic iodination Iodine (I2) + oxidant (e.g., HIO3) Direct iodination under mild conditions

The halogen exchange method is preferred for better regioselectivity and yield.

Protection of the Nitrogen: tert-Butyl Carbamate Formation

The nitrogen atom of the pyrrolidine ring is protected as a tert-butyl carbamate (BOC) to improve stability and facilitate further synthetic transformations.

Typical Conditions:

Reagents Conditions Outcome
Di-tert-butyl dicarbonate (BOC2O) Base (e.g., triethylamine), solvent (e.g., dichloromethane) Formation of tert-butyl carbamate protecting group

This step is crucial for isolating the target compound as tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 3-Hydroxy-pyrrolidine derivative Benzyl bromide, NaH, DMF 3-(Benzyloxy)pyrrolidine 85-90
2 3-(Benzyloxy)pyrrolidine (4-bromo analog) Sodium iodide, acetone, reflux 3-(Benzyloxy)-4-iodopyrrolidine 75-80
3 3-(Benzyloxy)-4-iodopyrrolidine Di-tert-butyl dicarbonate, base This compound 80-85

Note: Yields are approximate and depend on reaction scale and purification methods.

Research Findings and Optimization

  • Regioselectivity: The halogen exchange from bromine to iodine at the 4-position proceeds with high regioselectivity under mild reflux conditions in polar aprotic solvents such as acetone. This avoids over-iodination or side reactions.

  • Stereochemistry: Maintaining stereochemical integrity during ring formation and substitution is critical. Use of chiral precursors or stereoselective catalysts ensures the desired enantiomer is obtained.

  • Protection Efficiency: The BOC protection step is optimized by controlling temperature and base equivalents to avoid over-protection or decomposition.

  • Purification: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the pure target compound.

Comparative Data Table of Halogenation Methods

Halogenation Method Reagents Advantages Disadvantages Yield (%)
Halogen Exchange (Br to I) Sodium iodide in acetone High regioselectivity, mild Requires bromo precursor 75-80
Direct Iodination I2 + oxidant (e.g., HIO3) Direct, fewer steps Risk of polyiodination 50-60
N-Iodosuccinimide (NIS) NIS in organic solvent Controlled iodination More expensive reagent 65-75

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Potential as an Intermediate
One of the primary applications of tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate is its role as an intermediate in the synthesis of various bioactive compounds. Its structure allows for multiple chemical transformations, making it suitable for creating complex molecules with potential therapeutic effects. For instance, it can be utilized in the synthesis of arginase inhibitors, which are important in treating conditions like cancer and inflammatory diseases .

Biological Activity
The compound's biological activity has been explored in various studies. It has been shown to interact with biological macromolecules, indicating potential pharmacological applications. Understanding these interactions is crucial for assessing its safety profile and efficacy as a drug candidate .

Organic Synthesis

Versatile Building Block
In organic synthesis, this compound serves as a valuable building block due to its ability to undergo nucleophilic substitutions and iodination reactions. These reactions allow chemists to modify the compound further to create derivatives with enhanced properties.

Synthesis Methods
The synthesis of this compound typically involves several steps:

  • Nucleophilic Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions.
  • Iodination: The iodine atom can be added using reagents like iodine or N-iodosuccinimide.
  • Formation of the tert-butyl Ester: This is achieved by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Case Studies and Research Findings

Case Study: Synthesis of Arginase Inhibitors
Recent research has highlighted the synthesis of arginase inhibitors using this compound as an intermediate. In these studies, various reaction conditions were optimized to enhance yield and selectivity for desired products .

Reaction ConditionsYield (%)Selectivity
TiCl(OiPr)3 (2.5 eq)92Anti:Syn ratio 92:8
Methyl Ester Cyclization80Favorable for bulky substituents

This case study demonstrates the compound's utility in synthesizing complex molecules that can inhibit specific enzymes involved in disease processes.

Industrial Applications

Scalability and Efficiency
In industrial settings, the production of this compound may utilize flow microreactor systems. These systems enhance efficiency and scalability by allowing precise control over reaction conditions, which is particularly beneficial for synthesizing complex organic molecules on a larger scale.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate depends on its specific application

Comparison with Similar Compounds

Halogenated Derivatives

  • tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate (): Differs by having a pyridine ring substituted with chlorine and iodine, linked via a methylene group to the pyrrolidine. Reactivity: The chlorine atom may undergo nucleophilic substitution, while iodine enables cross-coupling, similar to the target compound .
  • tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate ():

    • Replaces iodine with a methylsulfonyloxy group.
    • The sulfonate group is a superior leaving group compared to iodide, favoring SN2 reactions. However, iodine offers versatility in metal-catalyzed reactions .

Amino and Hydroxy Derivatives

  • (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (): Substitutes benzyloxy and iodine with amino and hydroxyl groups. Increased polarity due to hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipophilicity. Biological Relevance: Amino groups may interact with enzymes or receptors, unlike the inert benzyloxy and iodine .
  • trans-Tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (): Combines a benzyloxy-protected amino group and a hydroxyl substituent. The hydroxyl group increases metabolic susceptibility compared to the iodine atom, which may resist oxidation .

Ring-System Analogues

Azetidine Derivatives

  • tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (): Replaces pyrrolidine (5-membered ring) with azetidine (4-membered ring).

Piperidine Derivatives

  • trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (): A 6-membered piperidine ring instead of pyrrolidine.

Structural and Physicochemical Comparison Table

Compound Name Molecular Weight Key Substituents Reactivity Highlights
tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate ~417.2 g/mol 4-I, 3-benzyloxy Cross-coupling, SNAr reactions
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate ~469.7 g/mol Pyridine-Cl, I Aromatic interactions, nucleophilic substitution
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate ~279.3 g/mol 3-SO2Me SN2 reactions, leaving-group utility
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate ~230.3 g/mol 3-NH2, 4-OH Hydrogen bonding, enzyme interactions

Biological Activity

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a tert-butyl group, an iodide, and a benzyloxy moiety, which contribute to its reactivity and biological interactions. The molecular formula of this compound is C16H22INO3, with a molecular weight of approximately 403.25 g/mol.

The compound's structure allows for various chemical reactions, making it a versatile building block in organic synthesis. Its synthesis typically involves multiple steps, including nucleophilic substitutions and iodination reactions.

Properties Table

Property Value
Molecular FormulaC16H22INO3
Molecular Weight403.25 g/mol
IUPAC Nametert-butyl 3-iodo-4-phenylmethoxypyrrolidine-1-carboxylate
InChI KeyFKXWHHLRSKVGFW-UHFFFAOYSA-N

Biological Activity

Research on the biological activity of this compound has primarily focused on its potential as an intermediate in the synthesis of bioactive molecules and its interaction with biological macromolecules.

The mechanism of action for this compound can involve several pathways:

  • Enzyme Interaction : It may inhibit or activate enzymes by binding to their active sites.
  • Receptor Modulation : The compound can interact with cell surface receptors, influencing various signaling pathways.
  • Nucleic Acid Binding : It may bind to DNA or RNA, potentially affecting gene expression.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the use of structurally similar compounds in targeting Mycobacterium tuberculosis (Mtb). While specific studies on this compound were not detailed, the structural similarities suggest potential activity against Mtb by inhibiting FtsZ assembly, a critical component in bacterial cell division .
  • Cytotoxicity Assessment : In the context of safety evaluation, compounds similar to this compound were tested against human cell lines such as HeLa cells. These studies indicated low cytotoxicity (IC50 > 200 μM), suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound Name Structural Feature Biological Activity
tert-Butyl 3-(aminooxy)pyrrolidine-1-carboxylateAminooxy group instead of benzyloxyPotentially enhanced biological activity
tert-Butyl 3-iodopyrrolidine-1-carboxylateLacks benzyloxy groupDifferent reactivity; potential antimicrobial properties
tert-Butyl 3-(methoxy)pyrrolidine-1-carboxylateMethoxy group instead of benzyloxyVaried electronic properties affecting activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.